4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine
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Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H16ClF3N6 and its molecular weight is 384.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1077067 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . The exact targets and their roles would need further investigation.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . The exact pathways and their downstream effects would need further investigation.
Pharmacokinetics
Similar compounds have shown dose-dependent responses
Result of Action
Similar compounds have shown significant effects at various doses . The exact molecular and cellular effects would require further investigation.
Action Environment
Environmental factors can significantly influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission . Additionally, the compound may interact with other proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can lead to altered neurotransmission, impacting neuronal cells and potentially affecting cognitive functions. Moreover, its effects on gene expression can result in changes in protein synthesis, affecting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound may influence other enzymes and proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation can occur under certain conditions, leading to reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruptions in normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and efficacy, impacting its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular responses and therapeutic outcomes .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N6/c17-11-8-21-15(22-9-11)26-5-3-25(4-6-26)13-7-12(16(18,19)20)23-14(24-13)10-1-2-10/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSVOQYCTPNSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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